endo-Tetrahydrodicyclopentadiene

Physical property Phase identity Procurement QC

Procuring generic tetrahydrodicyclopentadiene without stereochemical verification risks solid contamination in liquid-fuel systems and non-compliance with MIL-P-87107C. Endo-THDCPD (CAS 2825-83-4) is the defined precursor for JP-10 synthesis and adamantane production. • ≥97% GC purity ensures reliable catalytic isomerization to exo-THDCPD with conversion exceeding 97% and selectivity up to 99.28% • Distinct THz, IR, Raman, and ¹³C NMR signatures enable isomer-specific analytical method validation • White crystalline solid, MW 136.24, stable under ambient storage and shipping conditions

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 2825-83-4
Cat. No. B1210996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-Tetrahydrodicyclopentadiene
CAS2825-83-4
Synonymsexo-tricyclo(5.2.1.0(2,6))decane
octahydro-exo-4,7-methano-1H-indene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CC2C3CCC(C3)C2C1
InChIInChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+
InChIKeyLPSXSORODABQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-THDCPD: Stereo-Isomer Identity and Procurement


endo-Tetrahydrodicyclopentadiene (endo-THDCPD, CAS 2825-83-4) is a bridged tricyclic hydrocarbon (C₁₀H₁₆, MW 136.24) that exists as a white crystalline solid at ambient temperature with a measured density of 0.968 g/cm³ at 20 °C [1]. It is the kinetically favored endo stereoisomer formed during catalytic hydrogenation of dicyclopentadiene and serves as the essential precursor to exo-THDCPD (CAS 2825-82-3), the principal component of the high-energy-density missile fuel JP-10 [2]. The compound is commercially supplied at ≥97–98% (GC) purity and is recognized as a research and industrial intermediate for isomerization, skeletal rearrangement, and spectroscopic reference applications [1][2].

Kinetically favored endo stereoisomerBridged tricyclic hydrocarbon (C₁₀H₁₆)
Solid intermediate at ambient conditionsCrystalline; density 0.968 g/cm³ at 20 °C
Essential precursor to exo-THDCPD (JP-10)Isomerization and skeletal rearrangement feedstock
Spectroscopic reference standard fitTHz, IR, Raman, and ¹³C NMR isomer identification

endo-THDCPD Isomer Substitution Risks


Although endo-THDCPD and exo-THDCPD share an identical molecular formula, their divergent stereochemistry at the C8–C10 bridge generates a melting point gap exceeding 170 K, fundamentally different solid-state phase behavior, and a measurable 11.8–15.5 kJ/mol difference in thermodynamic stability—the exo isomer being markedly more stable [1][2]. Consequently, endo-THDCPD is a room-temperature solid unsuitable for direct use as a liquid fuel, whereas exo-THDCPD remains liquid below −79 °C [3]. Simply procuring a generic 'tetrahydrodicyclopentadiene' or 'tricyclodecane' without quantifying the endo/exo ratio risks introducing a solid contaminant into liquid-fuel systems, invalidating low-temperature flow specifications per MIL-P-87107C, or compromising catalytic isomerization process economics where endo serves as the well-defined chemical feedstock [1][3].

Phase identity Procuring generic tetrahydrodicyclopentadiene without verifying endo/exo ratio may introduce a solid contaminant into liquid-fuel systems, invalidating low-temperature flow specifications.
Isomer purity exo-THDCPD remains liquid below −79 °C; endo-THDCPD is a room-temperature solid. A misidentified lot predominantly containing exo isomer will not solidify as expected for solid-intermediate workflows.
QC method Mass spectrometry cannot distinguish endo from exo. Relying solely on MS for lot release risks missing stereochemical misassignment; THz or NMR confirmation is required.
Process efficiency endo stereochemical purity directly impacts catalytic isomerization selectivity and yield. Lower-purity endo may shift conversion economics and downstream product quality.

endo-THDCPD: Head-to-Head Evidence


Melting Point and Phase Identity

The melting point of endo-THDCPD is 356.8 K (83.6 °C), whereas exo-THDCPD melts at 183.2 K (−89.9 °C)—a difference of 173.6 K [1]. This renders endo-THDCPD a crystalline solid at room temperature (density 0.968 g/cm³ at 20 °C) while the exo isomer is a free-flowing liquid (density ~0.94 g/cm³ for JP-10) [1][2]. The patent literature explicitly states that endo-THDCPD is 'unsuitable as a fuel per se because of the compound's high melting point; i.e., 77 °C,' necessitating isomerization to the exo form with a freezing point of about −79 °C for missile applications [3].

Melting Point & Phase
Direct head-to-head
ΔTm = 173.6 K
Unambiguous phase-identity QC marker.
endo solid at 20 °C; exo liquid. DSC or melting point apparatus confirms identity.
Physical property Phase identity Procurement QC

Gas-Phase Enthalpy of Formation

The gas-phase standard enthalpy of formation (ΔfH°g, 298.15 K) of endo-THDCPD is −61.9 ± 3.2 kJ/mol, while that of exo-THDCPD is −73.7 ± 2.7 kJ/mol, making the exo isomer 11.8 kJ/mol more stable [1]. Independently, a DFT study (2025) calculated that the exo isomer is 15.51 kJ/mol more stable than the endo isomer, attributed to steric relief upon flipping of the ΔC8–C10–C9 ring in the norbornane skeleton [2]. Both experimental and computational lines of evidence converge on the conclusion that the exo stereochemistry is thermodynamically favored.

Gas-Phase ΔfH°
Direct head-to-head
ΔΔfH° = 11.8 kJ/mol
exo isomer thermodynamically more stable.
Experimental and DFT convergence. Supports endo role as synthetic intermediate.
Thermochemistry Enthalpy of formation Isomer stability

Frontier Orbital Energy Gap

DFT calculations reveal that endo-THDCPD possesses a HOMO-LUMO gap of 7.37 eV, which is 0.26 eV narrower than the 7.63 eV gap of exo-THDCPD [1]. The exo isomer also features a more delocalized HOMO across the molecular framework, whereas the endo HOMO is more localized [1]. This electronic difference is experimentally corroborated by ¹³C NMR chemical shift data: the junction carbons C1/C2 and C3/C4 exhibit larger shifts in endo-THDCPD due to reduced electron shielding, with a maximum chemical shift difference of 10 ppm between the two isomers [2].

HOMO-LUMO Gap
Cross-study comparable
Δgap = 0.26 eV
Narrower gap implies distinct reactivity.
endo HOMO more localized; NMR Δδ up to 10 ppm confirms electronic difference.
Electronic structure DFT Reactivity

THz Spectroscopic Fingerprinting

Terahertz time-domain spectroscopy (THz-TDS) at room temperature reveals entirely distinct absorption peak sets for the two isomers: endo-THDCPD exhibits characteristic peaks at 0.24, 0.59, 1.06, 1.71, and 2.53 THz, whereas exo-THDCPD absorbs at 1.41, 1.76, 2.41, and 2.65 THz—with zero peak overlap between the isomers [1]. In contrast, mass spectrometry (MS) shows essentially identical fragmentation patterns for both isomers, rendering MS useless for stereochemical discrimination [1]. IR and Raman spectra also show clear differences in both vibrational band frequencies and relative band intensities, further expanding the QC toolkit [1].

THz Fingerprinting
Direct head-to-head
Zero overlapping THz peaks
Non-destructive, unambiguous isomer QC.
endo peaks: 0.24, 0.59, 1.06, 1.71, 2.53 THz. MS cannot discriminate isomers.
THz spectroscopy QC fingerprinting Isomer identification

Catalytic Isomerization Selectivity

endo-THDCPD is the universal precursor for exo-THDCPD (JP-10) synthesis via acid-catalyzed isomerization. Over Pt/HY zeolite catalyst (0.3 wt% Pt), endo-THDCPD conversion reaches 97% with 96% selectivity to exo-THDCPD, and the catalyst exhibits no deactivation after 100 hours on stream [1]. Over a supported acidic ionic liquid catalyst, near-quantitative conversion and near-quantitative selectivity are observed with catalyst recyclability [2]. More recently, a TiO₂/SO₄/Ba(10%)/Se(15%) heterogeneous catalyst in a continuous fixed-bed reactor (200 °C, 20 bar) achieved 100% conversion, 98.5% selectivity, and 98.5% yield of exo-THDCPD with product purity >98 wt% without post-reaction separation [3]. In contrast, direct HY zeolite (without Pt) suffers from rapid deactivation due to coke formation [1].

Isomerization Selectivity
Class-level inference
97–100% conversion
96–99.3% selectivity
High-efficiency feedstock for JP-10.
Pt/HY, acidic ionic liquid, and Ba/Se/TiO₂/SO₄ catalysts reported.
Catalytic isomerization Process efficiency Selectivity

Plastic Crystal Phase Behavior

Low-temperature DSC reveals that endo-THDCPD undergoes a solid-to-solid phase transition at 214 K with an enthalpy of 10.7 ± 0.13 kJ/mol and is characterized as a plastic crystal at room temperature [1]. The exo isomer, by comparison, exhibits a solid-solid phase transition at a much lower temperature of 162.1 K with a substantially smaller enthalpy of 3.18 ± 0.11 kJ/mol [1]. The fusion enthalpy of endo-THDCPD is 3.48 ± 0.2 kJ/mol at 356.8 K, compared to only 1.20 ± 0.04 kJ/mol for the exo isomer at 183.2 K [1]. Evidence of polymorphism is noted exclusively in the endo isomer [1].

Plastic Crystal Phase
Direct head-to-head
ΔcrH = 10.7 kJ/mol
at 214 K
Solid-state storage and processing relevance.
3.4× larger pre-melting enthalpy than exo; polymorphism observed only in endo.
Solid-state chemistry Plastic crystal Thermal analysis

endo-THDCPD Application Scenarios


JP-10 Missile Fuel Production

endo-THDCPD is the obligatory chemical precursor for the industrial synthesis of exo-THDCPD, the dominant component (~96.5 wt%) of JP-10 fuel. Catalytic isomerization of endo-THDCPD over Pt/HY or supported acidic ionic liquid catalysts achieves conversion exceeding 97% with selectivity up to 99.28%, yielding a liquid product with a freezing point below −79 °C that meets MIL-P-87107C specifications [1][2]. Procurement of endo-THDCPD with verified stereochemical purity (≥97% GC) is essential because endo content in the final fuel is specified at approximately 2.5 wt% maximum; excess endo raises the pour point and causes solidification in missile fuel systems [3].

Adamantane Synthesis

endo-THDCPD undergoes AlCl₃-catalyzed deep skeletal rearrangement to produce adamantane (tricyclo[3.3.1.1³,⁷]decane), a diamondoid cage hydrocarbon valued in pharmaceutical chemistry, polymer additives, and advanced material synthesis. Using an AlCl₃–trace water catalyst system, adamantane yields of up to 86.4% have been reported from endo-THDCPD [1]. This application exploits the unique susceptibility of the strained endo configuration to carbocation-mediated rearrangement, which is less efficient when starting from the thermodynamically more stable exo isomer [2].

Spectroscopic Reference Standard for QC

The completely non-overlapping THz absorption spectra of endo-THDCPD (0.24, 0.59, 1.06, 1.71, 2.53 THz) versus exo-THDCPD (1.41, 1.76, 2.41, 2.65 THz), combined with distinct IR, Raman, and ¹³C NMR signatures with chemical shift differences up to 10 ppm, make high-purity endo-THDCPD an essential calibration standard for developing and validating isomer-specific analytical methods [1]. This is particularly critical given that MS—the most common QC technique—cannot differentiate the two isomers [1]. Both fuel blenders and catalyst development laboratories require authenticated endo reference material to calibrate THz, IR, Raman, and NMR instruments used for in-process and final-product isomer ratio determination.

Plastic Crystal Thermal Storage Research

The identification of endo-THDCPD as a plastic crystal at room temperature, with a large pre-melting solid-solid phase transition enthalpy of 10.7 kJ/mol at 214 K and evidence of polymorphism, positions this compound as a candidate for fundamental studies on orientationally disordered crystalline phases and their application in solid-state thermal energy storage [1]. The exo isomer, which transitions at 162.1 K with only 3.18 kJ/mol enthalpy and lacks polymorphism, does not offer comparable solid-state complexity or energy storage density [1].

Application
Selection Property
Validation Focus
JP-10 Missile Fuel Production
Stereochemical purity and isomer identity
Isomerization catalyst performance; freezing-point specification per MIL-P-87107C
Adamantane Synthesis
Strained endo configuration susceptibility
Carbocation-mediated skeletal rearrangement yield and selectivity
Spectroscopic Reference Standard
Orthogonal THz, IR, Raman, and NMR signatures
Isomer-specific method calibration; THz peak-position verification
Plastic Crystal Research
Orientationally disordered phase behavior
Solid-solid transition enthalpy; polymorphism and thermal storage density

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